molecular formula C18H19N5O4 B12246964 N-(1-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide

N-(1-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide

Cat. No.: B12246964
M. Wt: 369.4 g/mol
InChI Key: ITQCDMLMPSXIIK-UHFFFAOYSA-N
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Description

N-(1-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide is a complex organic compound featuring a benzoxazole ring, a pyrrolidine ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

N-(1-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide is unique due to its specific combination of benzoxazole, pyrrolidine, and pyrazole rings, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C18H19N5O4

Molecular Weight

369.4 g/mol

IUPAC Name

N-[1-[1-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide

InChI

InChI=1S/C18H19N5O4/c1-12(24)20-13-8-19-23(9-13)14-6-7-21(10-14)17(25)11-22-15-4-2-3-5-16(15)27-18(22)26/h2-5,8-9,14H,6-7,10-11H2,1H3,(H,20,24)

InChI Key

ITQCDMLMPSXIIK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CN(N=C1)C2CCN(C2)C(=O)CN3C4=CC=CC=C4OC3=O

Origin of Product

United States

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